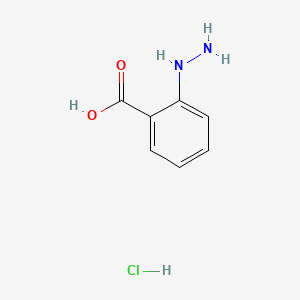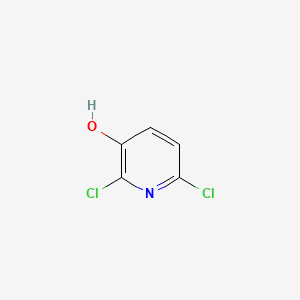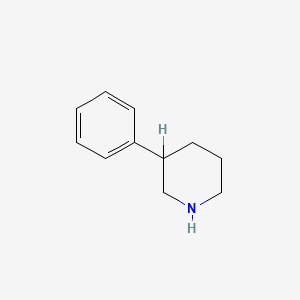![molecular formula C14H18Br2N2 B1330068 1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide CAS No. 14208-08-3](/img/structure/B1330068.png)
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide” is a chemical compound with the CAS Number: 14208-08-3 . It has a molecular weight of 374.12 . The IUPAC name for this compound is 1-[4-(1-pyridiniumyl)butyl]pyridinium dibromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 . The InChI key is OZXBTPBFHBTLJM-UHFFFAOYSA-L .Physical And Chemical Properties Analysis
This compound is a salt . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Complex Formation with Metal Ions
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide can be used to create complex metal compounds. For instance, its reaction with silver oxide results in a dinuclear complex. This complex maintains its structure in solution, as indicated by 1H NMR spectroscopic studies. Similarly, transmetalation with PdCl2(CH3CN)2 produces a mononuclear palladium complex with a chelating C,N,C pincer ligand, showing potential in coordination chemistry and catalysis (Brown et al., 2009).
Catalytic Applications
The compound's derivatives have been used in catalytic activities. Ruthenium complexes derived from it show promising results in transfer hydrogenation of carbonyl compounds. This indicates its potential role in facilitating chemical reactions (Danopoulos et al., 2002).
Functionalized Ionic Liquids
Functionalized ionic liquids derived from this compound exhibit unique solvent properties. They are particularly effective as extracting agents of pyridine from fuels, showing potential in fuel purification processes. The modification of the pyridinium substituent significantly affects the hydrogen bond donor character of the cation, enhancing its extractive capabilities (Verdía et al., 2017).
Luminescent Lanthanide Compounds
Derivatives of this compound have been explored for creating luminescent lanthanide compounds. These compounds are particularly relevant in biological sensing, where their luminescent properties can be utilized for detecting specific biomolecules or cellular processes (Halcrow, 2005).
Coordination Polymers and Fluorescent Properties
The compound has also been involved in the formation of novel coordination polymers, which have interesting thermal stability and fluorescent properties. These properties are significant in material science, particularly in the development of new materials with specific thermal and optical characteristics (Li et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-pyridin-1-ium-1-ylbutyl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16;;/h1-6,9-12H,7-8,13-14H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBTPBFHBTLJM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCC[N+]2=CC=CC=C2.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931329 |
Source


|
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide | |
CAS RN |
14208-08-3 |
Source


|
| Record name | Pyridinium, 1,1'-tetramethylenebis-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Butane-1,4-diyl)di(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

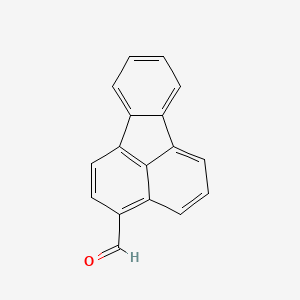
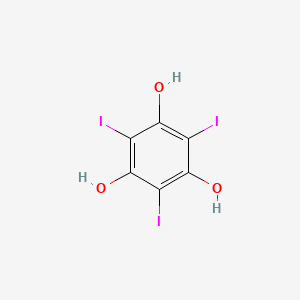
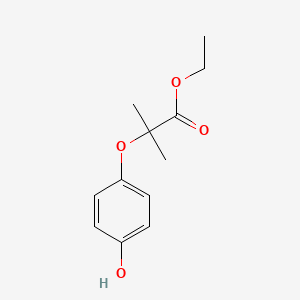

![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
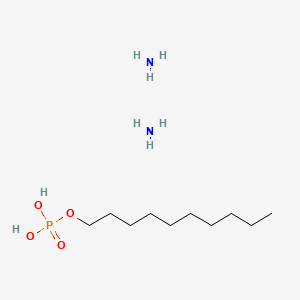
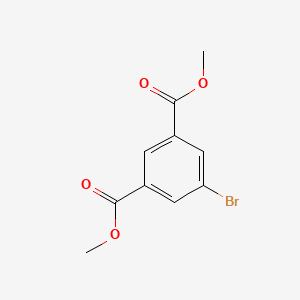
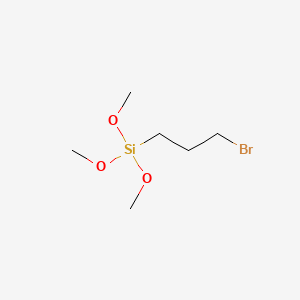
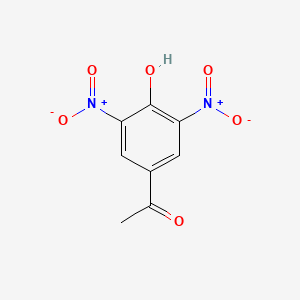
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
